molecular formula C19H15NO4 B375870 2-[Benzyl(2-furoyl)amino]benzoic acid

2-[Benzyl(2-furoyl)amino]benzoic acid

Cat. No.: B375870
M. Wt: 321.3g/mol
InChI Key: XINUKQKUNDZFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Benzyl(2-furoyl)amino]benzoic acid is a useful research compound. Its molecular formula is C19H15NO4 and its molecular weight is 321.3g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

The synthesis of 2-[Benzyl(2-furoyl)amino]benzoic acid typically involves multi-step organic reactions. The compound can be synthesized through the reaction of benzylamine with 2-furoic acid, followed by further modifications to enhance its biological activity. Various methodologies have been developed to optimize yields and purity, including the use of different catalysts and solvents.

Antimicrobial Properties

Research indicates that derivatives of benzoic acids, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzofuran derivatives against various fungal strains, suggesting that compounds with similar structures could also possess antifungal activity . The introduction of the furoyl group may enhance solubility and bioavailability, making these compounds more effective against microbial infections.

Anticancer Activity

The potential anticancer properties of this compound have been investigated through various in vitro studies. Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. For instance, certain substituted benzamides demonstrated significant anticancer activity against resistant cell lines . The mechanism often involves the inhibition of specific pathways crucial for tumor growth.

Case Study 1: Antifungal Activity

In a recent study focusing on the synthesis of benzofuranyl acetic acid amides, several compounds were tested for their antifungal activity against Fusarium oxysporum. The results indicated that structural modifications significantly influenced the efficacy of the compounds . This suggests that similar modifications to this compound could enhance its antifungal properties.

Case Study 2: Anticancer Screening

Another investigation into substituted benzamides revealed that certain derivatives exhibited low micromolar inhibitory concentrations against various cancer cell lines. For example, one compound demonstrated an IC50 value lower than standard chemotherapeutics, indicating a strong potential for further development as an anticancer agent . Such findings underscore the importance of exploring structural variations in compounds like this compound to optimize therapeutic outcomes.

Therapeutic Implications

The therapeutic implications of this compound extend beyond antimicrobial and anticancer applications. Its ability to modulate biological pathways makes it a candidate for treating various conditions associated with inflammation and infection. Moreover, the compound's structural characteristics may allow for the development of novel formulations aimed at enhancing drug delivery and efficacy.

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3g/mol

IUPAC Name

2-[benzyl(furan-2-carbonyl)amino]benzoic acid

InChI

InChI=1S/C19H15NO4/c21-18(17-11-6-12-24-17)20(13-14-7-2-1-3-8-14)16-10-5-4-9-15(16)19(22)23/h1-12H,13H2,(H,22,23)

InChI Key

XINUKQKUNDZFFK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)O)C(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)O)C(=O)C3=CC=CO3

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.